Cas no 70564-92-0 (Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide)

Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide structure
70564-92-0 structure
Product name:Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide
CAS No:70564-92-0
MF:C7H8BrNO
MW:202.04852104187
CID:547055
PubChem ID:12493036

Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide
    • 4-bromo-3,5-dimethyl-1-oxidopyridin-1-ium
    • 4-Bromo-3,5-dimethyl-1-oxo-1lambda~5~-pyridine
    • DTXSID10500283
    • 4-bromo-3,5-dimethylpyridine-N-oxide
    • 4-bromo-3,5-dimethyl-pyridine 1-oxide
    • 70564-92-0
    • SCHEMBL1044124
    • EN300-7655125
    • SNKJRMVWDYSVHC-UHFFFAOYSA-N
    • 4-bromo-3,5-dimethylpyridine 1-oxide
    • 4-bromo-3,5-dimethylpyridine1-oxide
    • 4-BROMO-3,5-DIMETHYLPYRIDIN-1-IUM-1-OLATE
    • Inchi: InChI=1S/C7H8BrNO/c1-5-3-9(10)4-6(2)7(5)8/h3-4H,1-2H3
    • InChI Key: SNKJRMVWDYSVHC-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=C[N+](=C1)[O-])C)Br

Computed Properties

  • Exact Mass: 200.97894
  • Monoisotopic Mass: 200.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 25.5Ų

Experimental Properties

  • PSA: 26.94

Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P005UKC-250mg
Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide
70564-92-0 95%
250mg
$595.00 2024-04-21
1PlusChem
1P005UKC-500mg
Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide
70564-92-0 95%
500mg
$902.00 2024-04-21
Aaron
AR005USO-1g
Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide
70564-92-0 95%
1g
$1223.00 2025-02-13
Alichem
A029204146-1g
4-Bromo-3,5-dimethylpyridine 1-oxide
70564-92-0 95%
1g
$690.00 2023-09-01
1PlusChem
1P005UKC-5g
Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide
70564-92-0 95%
5g
$3183.00 2024-04-21
Enamine
EN300-7655125-0.1g
4-bromo-3,5-dimethylpyridin-1-ium-1-olate
70564-92-0 95%
0.1g
$301.0 2024-05-22
1PlusChem
1P005UKC-10g
Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide
70564-92-0 95%
10g
$4692.00 2024-04-21
1PlusChem
1P005UKC-100mg
Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide
70564-92-0 95%
100mg
$434.00 2024-04-21
Aaron
AR005USO-50mg
Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide
70564-92-0 95%
50mg
$303.00 2025-02-13
Aaron
AR005USO-500mg
Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide
70564-92-0 95%
500mg
$959.00 2025-02-13

Additional information on Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide

Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide (CAS NO: 70564-92-0) Professional Introduction

The compound Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide, with the CAS registry number 70564-92-0, is a synthetic heterocyclic organic compound that belongs to the family of pyridine derivatives. This compound has gained significant attention in recent years due to its potential applications in the pharmaceutical and biotechnological industries. As a pyridine derivative, it features a unique combination of functional groups, including bromine substitution at position 4, methyl groups at positions 3 and 5, and an oxygen atom as part of the pyridine ring system.

The structure of Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide renders it highly versatile in chemical reactions. Its functional groups allow for a wide range of transformations, making it an attractive intermediate in the synthesis of various bioactive molecules. The presence of bromine at position 4 introduces electrophilic substitution sites, while the methyl groups at positions 3 and 5 provide steric hindrance, which can influence the regioselectivity of subsequent reactions.

Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. For instance, researchers have explored its role as an intermediate in the synthesis of anticancer drugs. The ability to introduce oxygen-containing functional groups into the pyridine ring has been particularly valuable in creating biologically active molecules with improved solubility and pharmacokinetic properties.

One of the key advantages of Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide is its stability under various reaction conditions. This makes it a reliable intermediate in multi-step synthesis protocols. Additionally, the presence of bromine allows for easy functionalization via nucleophilic aromatic substitution reactions, which can be used to introduce a variety of substituents onto the pyridine ring.

Another area of active research involving this compound is its application in the field of bioorganic chemistry. Scientists have investigated its potential as a building block for the synthesis of natural product analogs. The combination of bromine, methyl, and oxygen groups provides a rich palette of functional and steric features that can be harnessed to create molecules with desired biological activities.

Moreover, the compound's electronic properties have been studied in detail. The pyridine ring system confers aromaticity, while the substituents influence the electron density at specific positions. These characteristics make it a valuable tool in the design of molecules with specific electronic and steric profiles, such as those targeting enzyme inhibitors or receptor ligands.

Recent advancements in synthetic methodology have further enhanced the utility of Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide. For example, its use in the construction of complex ring systems has been explored through various coupling reactions. The presence of bromine as a leaving group facilitates efficient substitution reactions, enabling the formation of diverse pyridine derivatives.

Furthermore, this compound has been utilized in the synthesis of heterocyclic compounds with potential pharmaceutical applications. Researchers have successfully employed it as an intermediate in the preparation of antiviral agents, where its ability to participate in both nucleophilic and electrophilic aromatic substitutions is a significant asset.

Given its versatility and unique functional profile, Pyridine, 4-bromo-3,5-dimethyl-, 1-oxide continues to be an important tool in the arsenal of synthetic chemists. Its applications span various fields, including drug discovery, material science, and biotechnology. As our understanding of its reactivity and biological activity evolves, new opportunities for its use in innovative chemical and pharmaceutical research are expected to emerge.

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